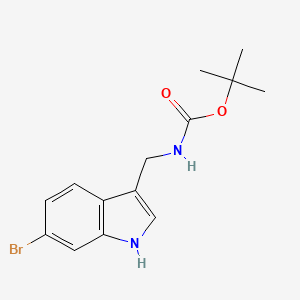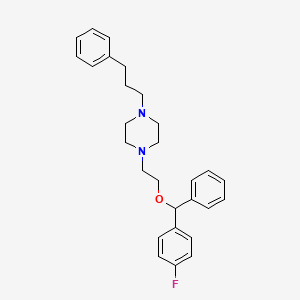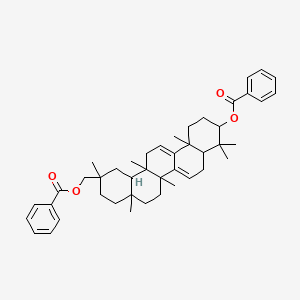
2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dactylariol is a tetrahydroanthraquinone derivative isolated from the fungus Alternaria porri. It is known for its unique structure and biological activities, including phytotoxic and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dactylariol can be synthesized through various chemical reactions involving tetrahydroanthraquinone derivatives. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of dactylariol involves the cultivation of the fungus Alternaria porri under controlled conditions. The compound is then extracted and purified from the culture liquid using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dactylariol undergoes several types of chemical reactions, including:
Oxidation: Dactylariol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert dactylariol into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups in the dactylariol molecule.
Common Reagents and Conditions
Common reagents used in the reactions of dactylariol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of dactylariol include various oxidation and reduction products, as well as substituted derivatives. These products have distinct chemical and biological properties .
Scientific Research Applications
Dactylariol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of tetrahydroanthraquinone derivatives.
Biology: Investigated for its phytotoxic and antimicrobial activities, making it a potential candidate for developing new bioactive agents.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and anticancer activities.
Industry: Utilized in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of dactylariol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to cellular components and disrupting essential biological processes. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect various cellular functions .
Comparison with Similar Compounds
Dactylariol is unique among tetrahydroanthraquinone derivatives due to its specific structure and biological activities. Similar compounds include:
Altersolanol A: Another tetrahydroanthraquinone derivative with phytotoxic and antimicrobial properties.
Altersolanol B: Known for its antimicrobial activities.
Bostrycin: A related compound with distinct chemical and biological properties
Dactylariol stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C16H16O7 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione |
InChI |
InChI=1S/C16H16O7/c1-16(22)10(18)5-8-12(15(16)21)14(20)7-3-6(23-2)4-9(17)11(7)13(8)19/h3-4,10,15,17-18,21-22H,5H2,1-2H3 |
InChI Key |
VEGRZYSJCNPLRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


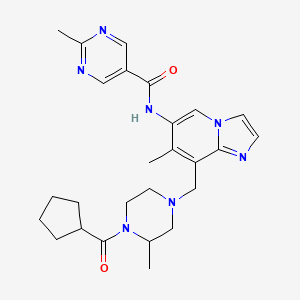
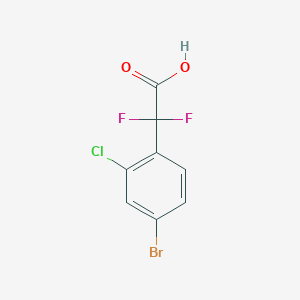

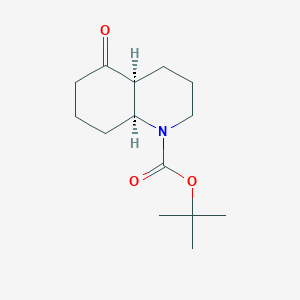
![N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carbonylamino)cyclohexyl]oxamide](/img/structure/B12300734.png)
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)
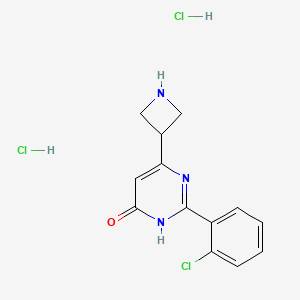
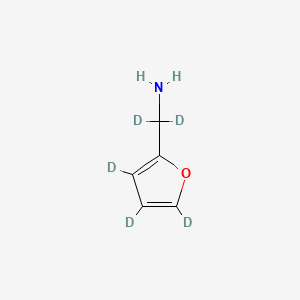

![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12300771.png)
